molecular formula C11H13FO3 B13007289 3-Fluoro-4-methyl-5-propoxybenzoic acid

3-Fluoro-4-methyl-5-propoxybenzoic acid

Cat. No.: B13007289
M. Wt: 212.22 g/mol
InChI Key: VXYOCYUJQMLGNR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-propoxybenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-propoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and propyl alcohol.

    Esterification: The first step involves the esterification of 3-fluoro-4-methylbenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the corresponding ester, 3-fluoro-4-methyl-5-propoxybenzoate.

    Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methyl-5-propoxybenzaldehyde, while reduction can produce 3-fluoro-4-methyl-5-propoxybenzyl alcohol.

Scientific Research Applications

3-Fluoro-4-methyl-5-propoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzoic acid: Lacks the propoxy group, making it less hydrophobic.

    4-Methyl-5-propoxybenzoic acid: Does not contain the fluorine atom, affecting its reactivity and interaction with biological targets.

    3-Fluoro-5-methylbenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical properties.

Uniqueness

3-Fluoro-4-methyl-5-propoxybenzoic acid is unique due to the combination of the fluorine atom, methyl group, and propoxy group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-methyl-5-propoxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-3-4-15-10-6-8(11(13)14)5-9(12)7(10)2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

VXYOCYUJQMLGNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)O)F)C

Origin of Product

United States

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